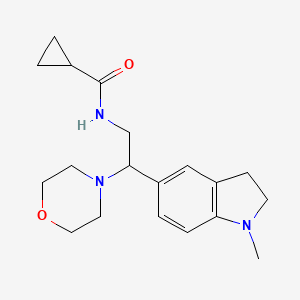

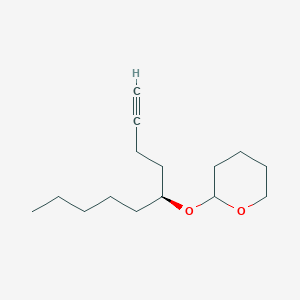

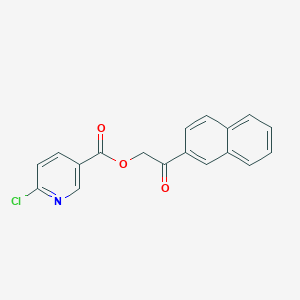

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide” is a complex organic compound. It contains an indoline group, which is a common structure in many bioactive compounds . The compound also includes a morpholino group and a cyclopropane carboxamide group.

Molecular Structure Analysis

The indoline group in the compound is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. This structure is aromatic due to the delocalization of π-electrons .

Chemical Reactions Analysis

Indoline derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of the aromatic ring . The specific reactions that “N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide” might undergo would depend on the conditions and reagents used.

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Indoline derivatives are typically crystalline and colorless .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide and related compounds have been synthesized and evaluated for their antitumor activities. For instance, the compound 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was synthesized through the condensation of specific acid with 4-morpholino-1H-indazol-3-amine. This synthesis route involved amination and cyclization steps, leading to a compound that exhibited significant inhibitory activity against certain cancer cell lines (Lu et al., 2021).

Enzyme Inhibition and Therapeutic Potential Derivatives of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide have been explored for their potential as enzyme inhibitors and therapeutic agents. Bromophenol derivatives with cyclopropyl moiety, including those related to N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide, have shown effective inhibition of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase. These inhibitors could potentially be used in treating diseases like Alzheimer's disease, Parkinson's disease, and ataxia (Boztaş et al., 2019).

Synthesis of Novel Derivatives for Antimicrobial Activity Novel derivatives of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide have been synthesized and shown to possess significant antimicrobial activity. These compounds have been tested against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, demonstrating their potential as antimicrobial agents. Among these derivatives, morpholine substituted dihydropyrimidone carboxamide was identified as a particularly potent anti-bacterial agent (Devarasetty et al., 2019).

Wirkmechanismus

Mode of Action

The mode of action of “N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide” would depend on its specific targets. For example, some indolin-2-one derivatives are designed as acetylcholine esterase (AChE) inhibitors .

Biochemical Pathways

The affected pathways would also depend on the specific targets of “N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide”. If it acts as an AChE inhibitor, it could affect the cholinergic pathway .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2/c1-21-7-6-16-12-15(4-5-17(16)21)18(22-8-10-24-11-9-22)13-20-19(23)14-2-3-14/h4-5,12,14,18H,2-3,6-11,13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFIZKMVHNWXGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3CC3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2690978.png)

![9-(3,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2690979.png)

![[2-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B2690980.png)

![Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2690985.png)

![2-[4-(N-methylthiophene-2-sulfonamido)phenoxy]acetic acid](/img/structure/B2690986.png)